4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the cyclopropyl group, and the coupling of the benzamide moiety. Common reagents used in these steps may include cyclopropylamine, thionyl chloride, and various coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-methylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide
- 4-((4-ethylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide
Uniqueness
4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. These properties may influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-20(21-10-9-17-2-1-11-25-17)15-5-7-16(8-6-15)24-12-19-22-18(13-26-19)14-3-4-14/h1-2,5-8,11,13-14H,3-4,9-10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQXLMZTAKLLKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NCCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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